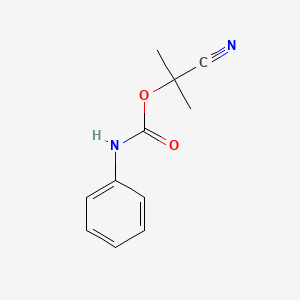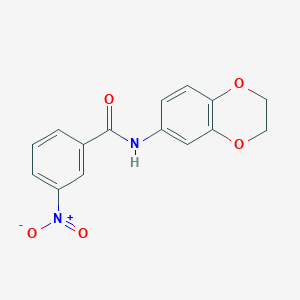![molecular formula C23H21NO3 B5107357 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in cancer research.
Mécanisme D'action
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibits angiogenesis by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the formation of new blood vessels. MetAP2 is involved in the processing of proteins that are required for angiogenesis, and by inhibiting its activity, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively block the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potency. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is a highly potent inhibitor of angiogenesis and can effectively block the formation of new blood vessels at low concentrations. However, one limitation of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is its toxicity. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have toxic effects on the liver and kidneys, and care must be taken when using it in lab experiments.
Orientations Futures
There are a number of future directions for 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one research. One area of interest is the development of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one analogs that are less toxic and more effective at inhibiting angiogenesis. Another area of interest is the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal angiogenesis.
Méthodes De Synthèse
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can be synthesized using a modified version of the fumagillin synthesis method. The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-biphenylacetyl chloride to form 1-(4-biphenylyl)-3-(2,5-dimethoxyphenyl) urea. This intermediate is then reacted with chloroacetyl chloride to form the final product, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one.
Applications De Recherche Scientifique
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one works by inhibiting angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow, and by inhibiting angiogenesis, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively starve tumors of the nutrients they need to survive.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGACNRYGZQUNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)